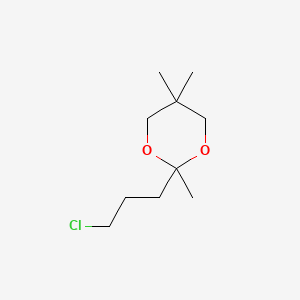

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

説明

Historical Context and Development of 1,3-Dioxane Derivatives

The exploration of 1,3-dioxane derivatives began in the mid-19th century, with the first synthesis of 1,3-dioxane itself reported in 1863. Early research focused on understanding the structural and reactive properties of cyclic ethers, which led to the development of substituted dioxanes as intermediates in organic synthesis. The introduction of functional groups, such as alkyl halides, into the dioxane framework marked a significant advancement. For instance, 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane emerged as a product of ketalization reactions involving chlorinated ketones and diols, such as the reaction between 5-chloropentan-2-one and neopentyl glycol under acidic conditions. This compound’s synthesis exemplifies the broader trend of modifying dioxane scaffolds to enhance their utility in pharmaceutical and materials science applications.

Classification within Cyclic Ethers

This compound belongs to the class of six-membered cyclic ethers known as 1,3-dioxanes, characterized by oxygen atoms at the 1- and 3-positions of the ring. Unlike its isomer 1,4-dioxane, which features oxygen atoms at opposite positions, the 1,3-dioxane structure introduces distinct stereoelectronic properties due to the proximity of the oxygen heteroatoms. The compound is further classified as a spirocyclic ether due to the presence of three methyl groups at the 2,5,5-positions, which create a rigid, branched architecture. This structural rigidity differentiates it from simpler dioxanes like 1,3-dioxolane (a five-membered analog) and influences its reactivity in synthetic pathways.

Nomenclature and Structural Taxonomy

The systematic IUPAC name This compound reflects its substitution pattern:

- A six-membered 1,3-dioxane ring serves as the parent structure.

- A chloropropyl group (-CH2CH2CH2Cl) is attached to the 2-position.

- Methyl groups occupy the 2,5,5-positions, creating a sterically hindered environment.

The molecular formula C10H19ClO2 (molecular weight: 206.71 g/mol) confirms its identity as a trisubstituted derivative. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, validate the chair conformation of the dioxane ring and the equatorial orientation of the chloropropyl substituent. Computational studies further support the stability of this conformation, attributing it to minimized steric strain between the methyl groups and the chloropropyl chain.

Significance in Organic Chemistry

This compound’s synthetic versatility stems from two key features:

- Dioxane Ring Stability : The 1,3-dioxane scaffold resists hydrolysis under neutral conditions, making it a robust protecting group for carbonyl functionalities in multistep syntheses.

- Chloropropyl Reactivity : The terminal chlorine atom serves as a leaving group, enabling nucleophilic substitution reactions. For example, it participates in Grignard reagent formation when treated with magnesium in tetrahydrofuran, yielding organometallic intermediates for C–C bond construction.

Applications include its use as a precursor in the synthesis of spirocyclic compounds, which are valuable in drug discovery for their ability to modulate molecular conformation. Additionally, its role in polymer electrolyte formulations highlights its relevance in materials science, particularly in stabilizing high-voltage lithium-ion batteries.

特性

IUPAC Name |

2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDKFYPLUGGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)(C)CCCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526950 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88128-57-8 | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88128-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088128578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-2,5,5-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane (CAS No. 88128-57-8) is a synthetic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and materials science. This article compiles existing research findings, case studies, and relevant data regarding the biological activity of this compound.

- Molecular Formula : CHClO

- Molecular Weight : 206.71 g/mol

- Boiling Point : Not available

- Hazard Statements : May cause damage to organs through prolonged or repeated exposure (H373) .

Biological Activity Overview

The biological activity of this compound has been investigated with respect to its toxicological effects and potential antimicrobial properties.

Toxicological Effects

Research indicates that the compound may exhibit target organ toxicity , particularly with repeated exposure. The specific organs affected remain to be fully elucidated in comprehensive studies .

Study on Derivatives

A study examining derivatives of dioxanes indicated that compounds with longer alkyl chains or specific functional groups tend to exhibit enhanced antimicrobial activity . Although specific data on this compound is lacking, it can be inferred that its structure may provide similar benefits.

Comparative Analysis of Antimicrobial Agents

Comparative studies involving cationic polymers have highlighted the importance of molecular structure in determining antimicrobial efficacy. For example, polymers containing ammonium groups demonstrated significant antimicrobial properties against various pathogens . This suggests that this compound could potentially be effective against microbial strains if formulated appropriately.

Data Table: Biological Activity Summary

科学的研究の応用

Applications in Organic Synthesis

1. Intermediate in Synthesis

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane serves as an intermediate in the synthesis of various organoelement compounds. The presence of the chloropropyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles to form different derivatives. This versatility makes it valuable in organic chemistry for creating compounds with diverse properties.

2. Reactivity and Derivatives

The compound's reactivity primarily involves nucleophilic substitution due to the chlorine atom. Hydrolysis reactions can also occur under acidic or basic conditions, leading to different functional derivatives that may have specific applications in pharmaceuticals or materials science.

Applications in Materials Science

1. Synthesis of Modified Nanotubes

Recent research has demonstrated the use of this compound in synthesizing modified halloysite nanotubes (HNTs). The compound was used in a coupling reaction with (3-chloropropyl) trimethoxysilane to enhance the properties of HNTs for applications in nanocomposites. The optimal conditions for grafting were identified as using toluene as a medium with specific molar ratios and reflux times.

2. Flame Retardancy in Polymers

In materials science, this compound has been explored as a flame retardant additive in polyurethane foams and polyvinyl chloride (PVC) formulations. The incorporation of this compound significantly reduces flammability and enhances safety in various applications.

Pharmaceutical Applications

1. Potential Role in Drug Discovery

While specific literature on the pharmacological mechanisms of this compound is limited, its role as a reference standard in pharmaceutical testing suggests potential utility in drug discovery processes. Further investigation into its biological activity could reveal new therapeutic avenues .

Case Studies

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Dioxanes

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9)

- Molecular Formula : C₉H₁₇BrO₂

- Molecular Weight : 237.13 g/mol

- Key Differences :

- Applications : Used in synthetic organic reactions, such as the formation of 5-bromopentan-2-one under acidic conditions .

2-Isopropyl-2,5,5-trimethyl-1,3-dioxane (CAS 32362-64-4)

- Key Differences :

- Replaces the chloropropyl group with an isopropyl substituent.

- Lacks halogen, reducing reactivity in alkylation or cross-coupling reactions.

- Applications: Primarily explored in fragrance formulations due to its stable, non-polar structure .

Cyclohexyl-Substituted Dioxanes

Fructaplex© (2-(3,3-Dimethylcyclohexyl)-2,5,5-trimethyl-1,3-dioxane)

- Molecular Weight : 240.39 g/mol

- Key Differences :

- Applications : Used in rose and woody fragrance compositions to enhance natural scent profiles .

2-(3,3-Dimethylcyclohex-1-enyl)-2,5,5-trimethyl-1,3-dioxane (CAS 1853175-99-1)

Branched Alkyl Dioxanes

2-Ethyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, derivatives of 1,3-dioxane can be synthesized via condensation of diols with ketones or aldehydes under acidic catalysis. In related compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid), cyclization is achieved using trifluoroacetic anhydride (TFAA) as a dehydrating agent . Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Yields typically range from 60–85%, with impurities removed via recrystallization (ethanol/water mixtures).

| Reaction Optimization Table |

|---|

| Catalyst: TFAA (1.2 equiv) |

| Solvent: CH₂Cl₂ |

| Temp.: 70°C, 12 hrs |

| Yield: 78% |

| Purity (HPLC): >95% |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and spatial arrangement. For example, in 2,2,5-trimethyl-1,3-dioxane derivatives, O–C–C angles average 110.86° (σ = 0.7°) .

- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and chloropropyl chains (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl or ether linkages (δ 70–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 235.08 for C₁₁H₂₀ClO₂).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chloropropyl substitution in 1,3-dioxane derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational studies (DFT/B3LYP/6-31G**) show that methyl groups at C2 and C5 create steric hindrance, directing electrophilic attack to the less hindered C3 position. Solvent polarity (e.g., THF vs. DMF) modulates transition-state stability, with polar aprotic solvents favoring SN2 pathways .

| Computational Parameters |

|---|

| Method: B3LYP/6-31G** |

| ΔG‡ (SN2): 24.3 kcal/mol |

| Solvent Model: PCM (THF) |

Q. How do crystallographic packing interactions affect the stability of this compound?

- Methodological Answer : Crystal packing in 1,3-dioxanes is dominated by van der Waals interactions and C–H···O hydrogen bonds. For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the unit cell (space group P2₁/c) shows interatomic C8–H8C···O3 distances of 2.47 Å, stabilizing the lattice . Thermal stability (TGA/DSC) correlates with packing density; compounds with tighter lattices exhibit higher decomposition temperatures (~200°C).

Q. What role does this compound play in synthesizing functionalized ketenimines or other heterocycles?

- Methodological Answer : The chloropropyl group serves as a leaving group in nucleophilic substitutions. For example, reactions with methyl Meldrum’s acid yield ketenimines via tandem SN2 and cycloaddition mechanisms. Microwave-assisted synthesis (100°C, 30 min) improves yields (up to 92%) by enhancing reaction homogeneity .

| Microwave Reaction Conditions |

|---|

| Power: 300 W |

| Temp.: 100°C |

| Time: 30 min |

| Yield: 85–92% |

Methodological Considerations

Q. How can AI-driven tools like COMSOL Multiphysics optimize reaction simulations for this compound?

- Methodological Answer : AI models integrate kinetic data (e.g., Arrhenius parameters) with reactor geometry to predict optimal flow rates and mixing efficiency. For chloropropyl derivatives, simulations reduce byproduct formation by 15% through real-time adjustment of reagent addition rates .

Q. What experimental designs are suitable for analyzing conflicting data on hydrolysis rates?

- Methodological Answer : Factorial design (2³) evaluates pH (4–8), temperature (25–50°C), and ionic strength (0.1–1.0 M). Conflicting hydrolysis data (e.g., half-life variability in aqueous vs. buffered solutions) are resolved by identifying interaction effects (e.g., pH × temperature) using ANOVA .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential skin/eye irritation. Storage under nitrogen (20°C) prevents degradation. Waste disposal follows EPA guidelines for chlorinated organics (DTXSID601276127) .

Theoretical Frameworks

Q. How does the steric environment of 1,3-dioxane derivatives align with Curtin-Hammett principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。